molecular formula C19H38O5S B015002 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL CAS No. 130727-50-3

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL

Cat. No. B015002
M. Wt: 378.6 g/mol
InChI Key: YDADHEIFTCDFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“22-Keto-21-thia-3,6,9-trioxatricosan-1-OL” is a chemical compound with the molecular formula C19H38O5S . Its molecular weight is 378.57 . It’s also known by its IUPAC name, S-[11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecyl] ethanethioate .

Physical and Chemical Properties This compound has a density of 1.0±0.1 g/cm3, a boiling point of 482.3±25.0 °C at 760 mmHg, and a flash point of 245.5±23.2 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 21 freely rotating bonds . Its polar surface area is 90 Å2 . It’s soluble in chloroform, dichloromethane, ethyl acetate, and methanol .

Safety And Hazards

As for safety and hazards, it’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety information, it’s recommended to refer to the Safety Data Sheet provided by the supplier .

properties

IUPAC Name

S-[11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O5S/c1-19(21)25-18-10-8-6-4-2-3-5-7-9-12-22-14-16-24-17-15-23-13-11-20/h20H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDADHEIFTCDFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393282
Record name 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL

CAS RN

130727-50-3
Record name 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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